N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288581
InChI: InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21)
SMILES:
Molecular Formula: C15H13FN4O2S
Molecular Weight: 332.4 g/mol

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16288581

Molecular Formula: C15H13FN4O2S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13FN4O2S
Molecular Weight 332.4 g/mol
IUPAC Name N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21)
Standard InChI Key BYFPWXIRMQSSOJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, enhancing electronegativity and influencing binding interactions.

  • 1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for stabilizing molecular interactions via hydrogen bonding.

  • Furan-2-yl moiety: A five-membered oxygen-containing heterocycle contributing to hydrophobicity and π-π stacking interactions.

The sulfanyl-acetamide bridge (-S-CH2-CONH-) links the triazole and fluorophenyl groups, introducing flexibility and enabling interactions with biological targets .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₁₃FN₄O₂S
Molecular Weight332.35 g/mol
Hydrogen Bond Donors2 (NH, CONH)
Hydrogen Bond Acceptors6 (O, N, S)
LogP (Predicted)2.8 ± 0.5

The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, critical for bioavailability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multi-step reactions:

  • Triazole Ring Formation:

    • Condensation of furan-2-carbohydrazide with methyl isothiocyanate in acetic acid yields 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.

    • Reaction:

      Furan-2-carbohydrazide+CH₃NCSAcOHTriazole-thiol intermediate\text{Furan-2-carbohydrazide} + \text{CH₃NCS} \xrightarrow{\text{AcOH}} \text{Triazole-thiol intermediate}

.

  • Thioacetylation:

    • The thiol group reacts with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the sulfanyl-acetamide bridge .

    • Reaction:

      Triazole-thiol+Cl-CH₂-CONH-(2-fluorophenyl)BaseTarget Compound\text{Triazole-thiol} + \text{Cl-CH₂-CONH-(2-fluorophenyl)} \xrightarrow{\text{Base}} \text{Target Compound}

.

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–6.45 (m, 6H, aromatic-H), 4.12 (s, 2H, CH₂-S), 2.45 (s, 3H, CH₃).

  • Mass Spectrometry:

    • ESI-MS (m/z): 333.1 [M+H]⁺, consistent with molecular weight .

Biological Activity and Mechanism of Action

Kinase Inhibition

The sulfanyl-acetamide moiety facilitates binding to kinase ATP pockets:

  • VEGFR-2 Inhibition: Molecular docking studies reveal hydrogen bonding between the triazole ring and kinase residues (e.g., Cys919), disrupting angiogenesis.

  • CDK4/Cyclin D1 Interaction: Fluorophenyl groups enhance hydrophobic interactions, arresting the cell cycle at G1 phase .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Fluorine Position: Ortho-substitution (2-fluorophenyl) improves target affinity compared to meta (3-fluorophenyl) or para isomers, likely due to steric and electronic effects .

  • Triazole Methyl Group: The 4-methyl group on the triazole ring enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Furan Ring: The furan-2-yl group augments π-stacking with aromatic residues in enzyme active sites, increasing potency .

Comparative Analysis

Compound ModificationIC₅₀ (μM)Target Cell Line
2-Fluorophenyl (this compound)8.5 ± 0.7MDA-MB-231
3-Fluorophenyl9.0 ± 1.2MDA-MB-231
4-Methoxyphenyl12.3 ± 1.5MCF-7

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate LogP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive metabolites, necessitating prodrug strategies .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination.

Toxicity Considerations

  • hERG Inhibition: Weak binding (IC₅₀ > 30 μM) minimizes cardiac risk .

  • Ames Test: Negative for mutagenicity at concentrations ≤100 μM.

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